molecular formula C22H21N5O2S B11197529 N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

Cat. No.: B11197529
M. Wt: 419.5 g/mol
InChI Key: XCUWLKQRMBWOSC-UHFFFAOYSA-N
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Description

N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide is a complex organic compound with a unique structure that includes a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the benzyl and dimethylphenylsulfanyl groups. Common reagents used in these reactions include hydrazine, benzyl bromide, and 2,4-dimethylphenyl thiol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile intermediate used in various chemical reactions.

    Diketene: A reactive compound used in the synthesis of acetoacetic esters.

Uniqueness

N-benzyl-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide is unique due to its triazolopyrazine core and the presence of both benzyl and dimethylphenylsulfanyl groups. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-benzyl-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-8-9-18(16(2)12-15)30-21-20-25-27(22(29)26(20)11-10-23-21)14-19(28)24-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

XCUWLKQRMBWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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